

Application Notes and Protocols for BYK 191023 in Murine Models

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Compound of Interest

Compound Name: BYK 191023

Cat. No.: B1247932

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Introduction

BYK 191023, also known as 2-[2-(4-methoxy-pyridin-2-yl)-ethyl]-3H-imidazo[4,5-b]pyridine, is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS).[1][2] Due to its high selectivity for iNOS over endothelial (eNOS) and neuronal (nNOS) isoforms, **BYK 191023** is a valuable research tool for investigating the pathophysiological roles of iNOS in various disease models, particularly those with an inflammatory component. These application notes provide a summary of the available data on **BYK 191023** and protocols for its use, with a focus on its application in murine models of inflammation.

Mechanism of Action

BYK 191023 is an L-arginine competitive inhibitor of iNOS.[2] In the presence of NADPH, it acts as a time-dependent and irreversible inhibitor of murine iNOS.[3] This irreversible inhibition is primarily caused by the loss of the heme prosthetic group from the iNOS enzyme.[3]

Data Presentation

In Vitro Potency and Selectivity

Enzyme	IC50	Species	Reference
iNOS	86 nM	Human	[1][2]
95 nM	Murine	[2]	
nNOS	17 μ M	Human	[1][2]
eNOS	162 μ M	Human	[1][2]

In Vivo Efficacy (Rat Model)

Parameter	Dosage	Animal Model	Effect	Reference
ED50	14.9 μ mol/kg/h (continuous IV infusion)	LPS-induced endotoxemia in rats	Reduction of plasma nitrate/nitrite levels	[4][5]
Effective Dose	30 μ mol/kg/h (continuous IV infusion)	LPS-induced endotoxemia in rats	68% reduction in plasma nitrite/nitrate levels	[2]
Effective Dose	50 μ mol/kg/h (continuous IV infusion)	LPS-induced endotoxemia in rats	Prevention of mean arterial blood pressure decrease	[2]

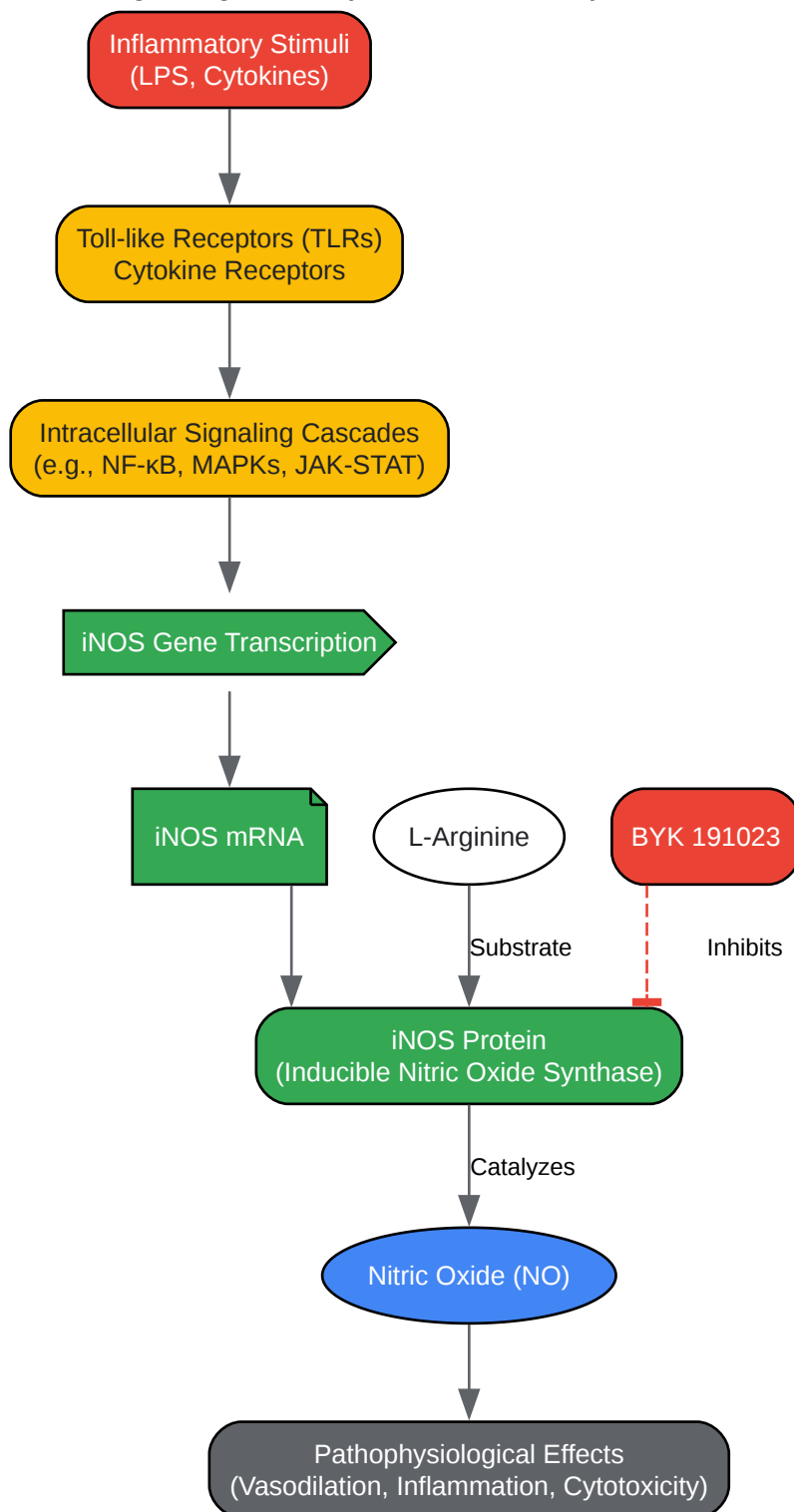
Note: To date, specific in vivo dosage recommendations for **BYK 191023** in murine models have not been published. The data presented above from rat models can serve as a starting point for dose-range finding studies in mice. The route of administration and dosage will likely require optimization for specific murine models of disease.

Signaling Pathway

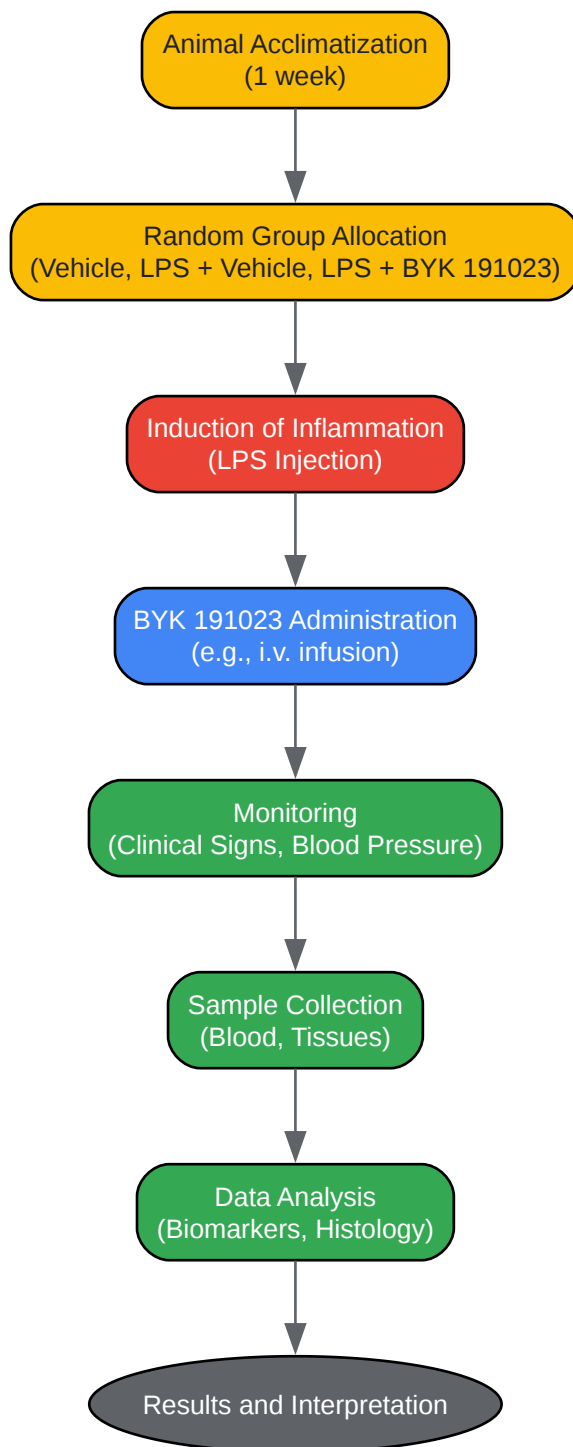
The following diagram illustrates the signaling pathway of inducible nitric oxide synthase (iNOS) and the point of intervention for **BYK 191023**. Inflammatory stimuli, such as bacterial lipopolysaccharide (LPS) and pro-inflammatory cytokines, activate intracellular signaling cascades that lead to the transcriptional activation of the iNOS gene. Once expressed, iNOS

produces large amounts of nitric oxide (NO), which can have both physiological and pathological effects.

iNOS Signaling Pathway and Inhibition by BYK 191023



Experimental Workflow for BYK 191023 in a Murine Inflammation Model

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